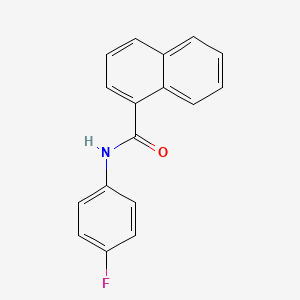

N-(4-fluorophenyl)-1-naphthamide

Overview

Description

N-(4-fluorophenyl)-1-naphthamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of naphthamides and has a molecular formula of C16H12FNO. In

Scientific Research Applications

Transport and Luminescence in Naphthyl Phenylamine Compounds

N-(4-fluorophenyl)-1-naphthylamine (NPA) compounds, including N-(4-fluorophenyl)-1-naphthylamine, have been studied for their transport and luminescence properties. These compounds exhibit varying hole mobilities and are used in organic light-emitting diodes (OLEDs), emitting in the 420-440 nm range. The polar side groups in these compounds, like the fluorophenyl group, do not significantly influence the emission wavelength in solid state (Tong et al., 2004).

Antibacterial Biofilm Inhibition

Naphthamides, including derivatives of N-(4-fluorophenyl)-1-naphthamide, show significant activity against microorganisms. They have been evaluated for their biofilm inhibition activity against bacteria like Escherichia coli and Bacillus subtilis. This research is crucial in developing agents to prevent drug resistance due to biofilm formation (Ejaz et al., 2021).

Organic Field Effect Transistors

Derivatives of N-(4-fluorophenyl)-1-naphthamide have been used in the fabrication of organic field effect transistors (OFETs). These compounds contribute to high decomposition temperature and low LUMO energy levels, enabling air stable electron transport. Their unique properties allow for optimization of molecular arrangement and device performance (Peng & Li, 2018).

Fluorescent Logic Gates

Compounds based on N-(4-fluorophenyl)-1-naphthamide have been designed as fluorescent logic gates, sensitive to changes like pH, metal ions, and solvent polarity. These compounds are useful in probing cellular membranes and protein interfaces, highlighting their potential in biochemistry and analytical chemistry (Gauci & Magri, 2022).

Optical Sensor Development

N-(4-fluorophenyl)-1-naphthamide derivatives have been utilized in the development of optical sensors for determining substances like picric acid. Covalent immobilization of these fluorophores on sensor surfaces has led to effective, stable, and sensitive sensors (Niu et al., 2002).

properties

IUPAC Name |

N-(4-fluorophenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO/c18-13-8-10-14(11-9-13)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQBWJBOOWSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-fluorophenyl)naphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3837871.png)

![3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)

![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3837903.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B3837904.png)

![5-methyl-2-phenyl-4-({[4-(phenyldiazenyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3837918.png)

![4-[2-(2,3-dimethoxyphenyl)vinyl]pyridine hydrochloride](/img/structure/B3837929.png)

![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3837942.png)

![3-{2-[(4-fluorobenzyl)amino]phenyl}-2(1H)-quinoxalinone](/img/structure/B3837951.png)

![(2-ethoxy-5-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B3837953.png)